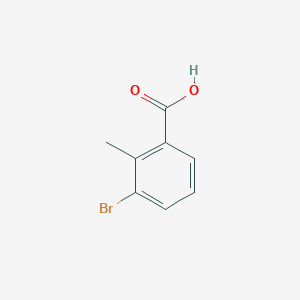

3-ブロモ-2-メチル安息香酸

概要

説明

3-Bromo-2-methylbenzoic Acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Synthesis Analysis

3-Bromo-2-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction . It may also be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins .Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylbenzoic acid is C8H7BrO2. It has a molecular weight of 215.04 g/mol . The SMILES string representation is Cc1c(Br)cccc1C(O)=O .Chemical Reactions Analysis

3-Bromo-2-methylbenzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . It can also be obtained from 2-bromo-4-nitrotoluene via the Von-Richter reaction .Physical And Chemical Properties Analysis

3-Bromo-2-methylbenzoic acid is a solid substance with a melting point range of 152-156 °C . Its solubility properties have been studied in different solvent systems at different temperatures .科学的研究の応用

イソインドリノン類の合成

3-ブロモ-2-メチル安息香酸: は、様々な薬理学的に活性なイソインドリノン類の前駆体となる4-(ブロモアセチル)イソインドリン-1-オンの合成に使用されています 。これらの化合物は、特に新しい治療薬の開発において、医薬品化学に潜在的な応用があります。

イソクマリン誘導体

この化学物質は、イソクマリン類の合成のための出発物質でもあります 。イソクマリン類は、抗菌、抗真菌、抗癌特性を含む、多様な生物活性を有する化合物のクラスです。それらは、創薬および開発の分野において重要な関心を集めています。

α-2アドレナリン受容体アゴニスト

3-ブロモ-2-メチル安息香酸: は、α-2アドレナリン受容体アゴニストの調製に使用されます 。これらのアゴニストは、高血圧、鎮静、および特定の種類の疼痛などの状態の治療に重要です。それらは、α-2アドレナリン受容体に対するアドレナリンおよびノルアドレナリンの作用を模倣することによって機能します。

スムースンド受容体アンタゴニスト

この化合物は、スムースンド受容体アンタゴニストを作成する上で重要な役割を果たします 。これらのアンタゴニストは、細胞分化と増殖に重要な役割を果たすヘッジホッグシグナル伝達経路において重要な役割を果たします。ヘッジホッグシグナル伝達の異常は、様々な癌に関与しており、これらのアンタゴニストは腫瘍学研究において貴重です。

HIV-1侵入阻害剤

研究者は、3-ブロモ-2-メチル安息香酸を使用してHIV-1侵入阻害剤を開発しています 。これらの阻害剤は、ウイルスが宿主細胞に侵入して感染することを防ぎ、これはHIV感染サイクルの重要なステップです。それらは、既存の治療法を補完できる有望な抗レトロウイルス薬のクラスを表しています。

化学中間体

最後に、3-ブロモ-2-メチル安息香酸は、有機合成における化学中間体として機能します 。そのブロモおよびカルボン酸官能基は、新しい材料と化学物質の開発に不可欠な、複雑な分子構造を構築するための汎用性の高い試薬となっています。

作用機序

Target of Action

3-Bromo-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used to synthesize compounds that target α-2 adrenoceptors, smoothened receptors, and hiv-1 entry inhibitors .

Mode of Action

It’s known that benzylic halides, such as 3-bromo-2-methylbenzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its use in the synthesis of various biologically active compounds, it can be inferred that it may influence a variety of biochemical pathways depending on the specific compound it is used to synthesize .

Pharmacokinetics

It is soluble in chloroform and methanol , which suggests it may have good bioavailability when administered in suitable formulations.

Result of Action

It is used in the synthesis of various biologically active compounds, including α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . Therefore, the results of its action can vary widely depending on the specific compound it is used to synthesize.

Action Environment

It is known to be light and air sensitive , suggesting that its stability and efficacy could be affected by exposure to light and air. It is recommended to store the compound in a sealed container in a dry, cool, and well-ventilated place .

Safety and Hazards

3-Bromo-2-methylbenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

特性

IUPAC Name |

3-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGKVCKGUBYULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370815 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76006-33-2 | |

| Record name | 3-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

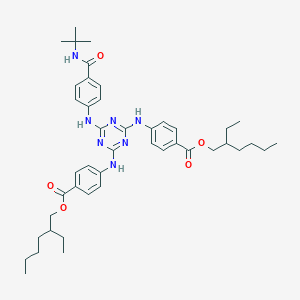

Feasible Synthetic Routes

Q & A

Q1: What is the solubility behavior of 3-bromo-2-methylbenzoic acid in different solvents?

A1: [] The solubility of 3-bromo-2-methylbenzoic acid has been experimentally determined in eight pure solvents (tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, acetonitrile, water, and cyclohexane) and three binary solvent mixtures (water + N,N-dimethylformamide, ethyl acetate + tetrahydrofuran, and acetonitrile + N,N-dimethylformamide) at temperatures ranging from 278.15 to 328.15 K. The solubility data was successfully modeled using the modified Apelblat model, the Buchowski–Ksiazaczak λh model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R–K) model, and the Jouyban–Acree model. These models can be used to predict the solubility of 3-bromo-2-methylbenzoic acid in various solvent systems, which is crucial information for crystallization processes and other applications. [1] https://www.semanticscholar.org/paper/5a61e6a2fe4c868fb7281cc1f6be2538d0b18a51

Q2: How can 3-bromo-2-methylbenzoic acid be utilized in the synthesis of other compounds?

A2: [] 3-Bromo-2-methylbenzoic acid serves as a crucial starting material for synthesizing a β-diketone ligand through a multi-step process involving esterification and Baker-Venkataraman transformation. This ligand, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, exhibits keto-enol tautomerism and can act as a bidentate ligand to form complexes with various metal ions. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

Q3: What types of metal complexes can be formed using a β-diketone derived from 3-bromo-2-methylbenzoic acid?

A3: [] The β-diketone derived from 3-bromo-2-methylbenzoic acid, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, can form complexes with various transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes were characterized using techniques such as elemental analysis, 1H and 13C NMR, LC-MS, and FT-IR spectroscopy. Further studies on their magnetic susceptibility and solution conductivity were also conducted. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)

![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)